molecular formula C13H13ClN2O5 B2747507 3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 937626-14-7

3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No. B2747507
CAS RN: 937626-14-7
M. Wt: 312.71
InChI Key: VXNRWUNQNXYINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid” is a complex organic molecule. It is similar to the compound “3-(3,4-Dimethoxyphenyl)propanoic acid”, which is an orally active short-chain fatty acid (SCFA) . It stimulates γ globin gene expression and erythropoiesis in vivo and is used for the β hemoglobinopathies and other anemias .


Molecular Structure Analysis

The molecular structure of “3-(3,4-Dimethoxyphenyl)propanoic acid” is given by the linear formula: (CH3O)2C6H3CH2CH2CO2H . The molecular weight is 210.23 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3,4-Dimethoxyphenyl)propanoic acid” include a molecular weight of 210.23 , and it’s a solid at room temperature . The melting point is 96-97 °C (lit.) .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is the γ-globin gene . This gene plays a crucial role in the production of hemoglobin, a protein in red blood cells that carries oxygen throughout the body.

Mode of Action

The compound interacts with its target by stimulating the expression of the γ-globin gene . This interaction leads to an increase in the production of γ-globin, a component of fetal hemoglobin (HbF). HbF has a higher affinity for oxygen than adult hemoglobin, improving oxygen transport in conditions where oxygen delivery is compromised.

Biochemical Pathways

The compound affects the erythropoiesis pathway , which is the process of producing red blood cells . By stimulating the γ-globin gene, the compound promotes the production of red blood cells, enhancing the body’s oxygen-carrying capacity.

Pharmacokinetics

It is known to beorally active , suggesting good bioavailability .

Result of Action

The stimulation of γ-globin gene expression and promotion of red blood cell production result in an increase in the body’s oxygen-carrying capacity . This can be beneficial in conditions such as β-hemoglobinopathies and other anemias, where the body’s ability to transport oxygen is compromised.

Safety and Hazards

The safety data sheet for “3-(3,4-Dimethoxyphenyl)propanoic acid” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

3-[3-(3-chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O5/c1-19-9-6-7(5-8(14)12(9)20-2)13-15-10(21-16-13)3-4-11(17)18/h5-6H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNRWUNQNXYINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2=NOC(=N2)CCC(=O)O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

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